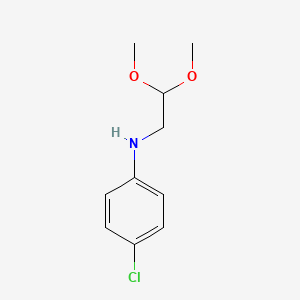
3-(5-Chloro-2-furyl)acrylic acid
Overview
Description
3-(5-Chloro-2-furyl)acrylic acid is a chemical compound with the molecular formula C7H5ClO3 and a molecular weight of 172.57 . It’s used for research purposes .
Synthesis Analysis
The synthesis of 3-(2-furyl)acrylic acid and its derivatives can be achieved starting from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . Piperidinium acetate is used as the catalyst to afford good to excellent isolated yields of the acrylic acids under solvent-free conditions .Molecular Structure Analysis
The molecular structure of 3-(5-Chloro-2-furyl)acrylic acid consists of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen) attached to an acrylic acid group . The furan ring is substituted at the 5-position with a chlorine atom .Chemical Reactions Analysis
In the synthesis process, the substituted 3-(2-furyl)acrylic acids are esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . The 3-(2-furyl)acrylic acids containing acid-sensitive functional groups on the furan ring are esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction . Moreover, the olefinic group is selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .Scientific Research Applications
Proteomics Research
“3-(5-Chloro-2-furyl)acrylic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization to understand their role in complex biological systems .
Sustainable Chemical Building Units
This compound and its derivatives have potential applications as sustainable chemical building units . They can be synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid using various organocatalysts . This process is part of a broader effort to transition from petroleum-based chemicals to more sustainable alternatives .
Preparation of Heteroaryl-Substituted Bis-Trifluoromethyl Carbinols
“3-(5-Chloro-2-furyl)acrylic acid” is used as a reactant in the preparation of heteroaryl-substituted bis-trifluoromethyl carbinols . These compounds have various applications in medicinal chemistry and drug discovery .
Preparation of Trifluoroacetophenone Derivatives
This compound is also used in the synthesis of trifluoroacetophenone derivatives . Trifluoroacetophenone derivatives are important in the pharmaceutical industry due to their bioactive properties .
Inhibition of Malonyl-CoA Decarboxylase (MCD)
“3-(5-Chloro-2-furyl)acrylic acid” is used in the development of malonyl-CoA decarboxylase (MCD) inhibitors . MCD is an enzyme that plays a crucial role in fatty acid metabolism, and its inhibition has therapeutic potential in treating metabolic diseases .
Safety and Hazards
The safety data sheet for a similar compound, 3-(2-Furyl)acrylic acid, suggests that it’s considered hazardous under the 2012 OSHA Hazard Communication Standard . It’s classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It’s also a skin irritant and can cause serious eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of malonyl-coa decarboxylase (mcd) inhibitors , suggesting that MCD could be a potential target.
Mode of Action
It’s known that the electron-withdrawing effect of the chloro group could possibly increase the activity of urease inhibitors . This suggests that the compound might interact with its targets by influencing electron distribution, thereby affecting the activity of enzymes like urease.
Biochemical Pathways
If mcd is indeed a target, the compound could potentially affect fatty acid metabolism, given mcd’s role in this process .
properties
IUPAC Name |
(E)-3-(5-chlorofuran-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10)/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLDLKQBAJBUGU-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Cl)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)Cl)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-2-furyl)acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-fluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B3375520.png)
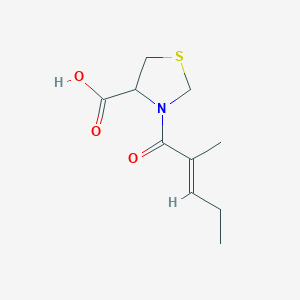
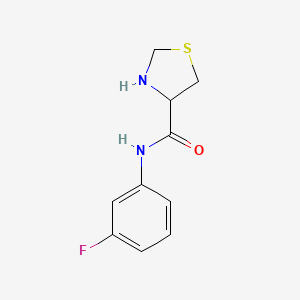
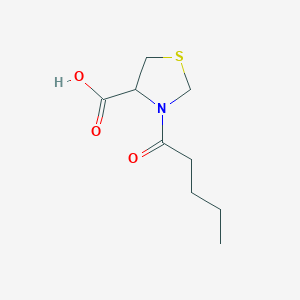

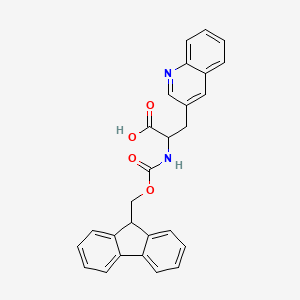
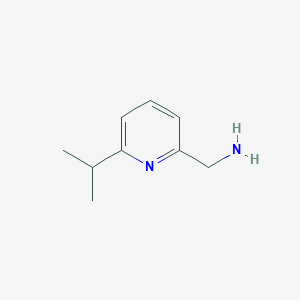
![1-[(4-Fluorophenyl)methyl]azetidin-3-ol](/img/structure/B3375558.png)
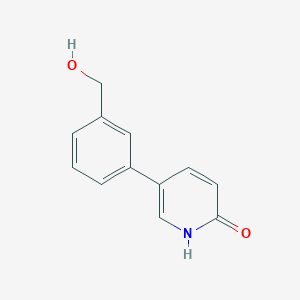

![4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B3375572.png)
![(2E)-3-[5-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid](/img/structure/B3375580.png)
